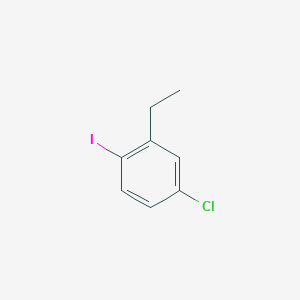
4-Chloro-2-ethyl-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8ClI . It is used in various chemical reactions and has a molecular weight of 266.51 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents, and an ethyl group . The InChI code for this compound is 1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Structural Determinants
4-Chloro-2-ethyl-1-iodobenzene plays a role in studies focusing on halogen bonding, particularly in the context of structural determinants. Research by Pigge, Vangala, and Swenson (2006) explores the relative importance of C-X...O=C interactions and type-II I...I interactions in halogenated compounds, shedding light on the structural implications of halogen bonding in 4-halotriaroylbenzenes. This work highlights the compound's utility in understanding molecular interactions crucial for material science and molecular engineering (Pigge, Vangala, & Swenson, 2006).
Advances in Organic Synthesis
The compound is also significant in organic synthesis, where it is used to explore new reactions and synthetic pathways. Garve et al. (2014) describe the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the potential of this compound derivatives in facilitating novel organic transformations. This study illustrates its application in developing new methodologies for producing complex molecules with chlorine atoms in specific positions, beneficial for pharmaceuticals and agrochemicals production (Garve, Barkawitz, Jones, & Werz, 2014).
Catalysis and Oxidative Reactions
Ochiai et al. (2005) demonstrate the iodobenzene-catalyzed alpha-acetoxylation of ketones, utilizing in situ generated hypervalent (diacyloxyiodo)benzenes. This study underscores the role of this compound and its derivatives in catalysis, particularly in oxidation reactions that are pivotal in the synthesis of fine chemicals and intermediates. The catalytic activity of such compounds provides insights into the development of more efficient and selective catalytic processes (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).
Material Science and Thin Film Formation
In material science, this compound derivatives are investigated for their role in the formation of thin films and their application in solar cells. Chen et al. (2017) explore the use of nonpolar antisolvents, including iodobenzene, to assist in forming smooth and crystalline CH3NH3PbI3 thin films. This research is pivotal for advancing solar cell technology, demonstrating how halogenated compounds can influence the nucleation and crystal growth processes critical for the development of high-efficiency photovoltaic devices (Chen et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-2-ethyl-1-iodobenzene are likely to be biological macromolecules such as proteins or DNA, where it could potentially form covalent bonds through electrophilic aromatic substitution .
Mode of Action
This compound, like other halogenated aromatic compounds, can undergo electrophilic aromatic substitution . In this reaction, the compound acts as an electrophile, reacting with nucleophilic sites on biological macromolecules .
Eigenschaften
IUPAC Name |
4-chloro-2-ethyl-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQVLAYUCSAADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

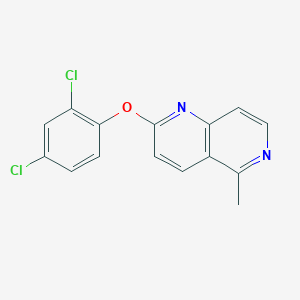
![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)
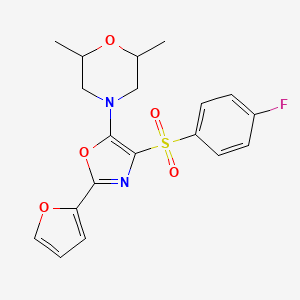
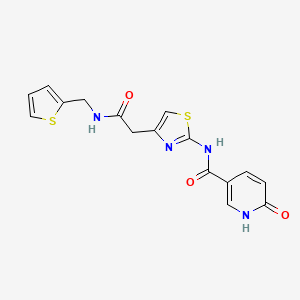
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)
![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)
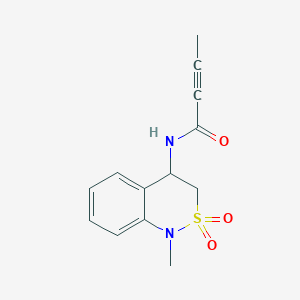
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)
![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)